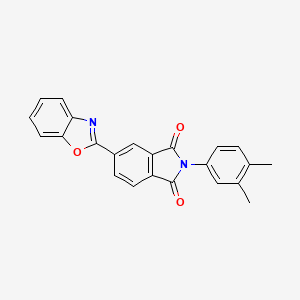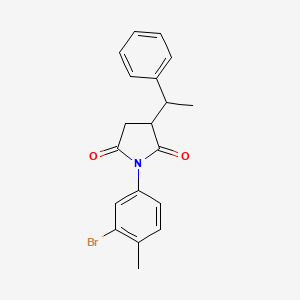![molecular formula C19H17N3O4 B6059761 N-[(2-methylquinolin-4-yl)methyl]-2-(4-nitrophenoxy)acetamide](/img/structure/B6059761.png)
N-[(2-methylquinolin-4-yl)methyl]-2-(4-nitrophenoxy)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[(2-methylquinolin-4-yl)methyl]-2-(4-nitrophenoxy)acetamide, commonly known as MQPA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. MQPA is a synthetic compound that belongs to the class of quinoline derivatives. It is a potent inhibitor of several serine proteases, including thrombin, trypsin, and factor Xa.
Aplicaciones Científicas De Investigación
MQPA has been extensively studied for its potential applications in various fields, including medicine, biotechnology, and material science. In medicine, MQPA has been shown to have anticoagulant and anti-inflammatory properties, making it a potential therapeutic agent for the treatment of thrombotic and inflammatory diseases. In biotechnology, MQPA has been used as a serine protease inhibitor in the purification and analysis of proteins. In material science, MQPA has been used as a building block for the synthesis of novel polymers and materials.
Mecanismo De Acción
MQPA is a potent inhibitor of several serine proteases, including thrombin, trypsin, and factor Xa. It acts by binding to the active site of these enzymes and blocking their ability to cleave peptide bonds. This results in the inhibition of blood clotting and inflammation.
Biochemical and Physiological Effects:
MQPA has been shown to have several biochemical and physiological effects. It inhibits blood clotting by inhibiting the activity of thrombin and factor Xa. It also has anti-inflammatory effects by inhibiting the activity of trypsin and other serine proteases involved in inflammation. MQPA has been shown to be well-tolerated in animal studies, with no significant adverse effects observed.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
MQPA has several advantages for lab experiments. It is a potent and selective inhibitor of serine proteases, making it a useful tool for studying the role of these enzymes in various biological processes. It is also stable and easy to synthesize, making it readily available for research purposes. However, one limitation of using MQPA in lab experiments is that it may not accurately reflect the physiological conditions in vivo, as it is a synthetic compound that does not occur naturally in the body.
Direcciones Futuras
There are several future directions for research on MQPA. One area of interest is the development of MQPA-based therapeutics for the treatment of thrombotic and inflammatory diseases. Another area of interest is the use of MQPA as a tool for studying the role of serine proteases in various biological processes. Additionally, there is potential for the development of novel polymers and materials based on the structure of MQPA. Overall, MQPA is a promising compound with significant potential for future research and applications.
Métodos De Síntesis
MQPA can be synthesized using a multistep process that involves the reaction of 2-methylquinoline-4-carboxaldehyde with 4-nitrophenol in the presence of a base to form the corresponding ether. The resulting ether is then reacted with ethyl chloroacetate to form N-[(2-methylquinolin-4-yl)methyl]-2-(4-nitrophenoxy)acetate. Finally, the ester is hydrolyzed to form MQPA.
Propiedades
IUPAC Name |
N-[(2-methylquinolin-4-yl)methyl]-2-(4-nitrophenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O4/c1-13-10-14(17-4-2-3-5-18(17)21-13)11-20-19(23)12-26-16-8-6-15(7-9-16)22(24)25/h2-10H,11-12H2,1H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGTJLYKPSIGFFI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2C(=C1)CNC(=O)COC3=CC=C(C=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
2.3 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24811295 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
N-[(2-methylquinolin-4-yl)methyl]-2-(4-nitrophenoxy)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-acetyl-4-[3-(4-methoxyphenyl)-3-phenylpropanoyl]-1,4-diazepane](/img/structure/B6059684.png)
![2-chloro-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-4-nitrobenzamide](/img/structure/B6059689.png)
![3-(4-methoxyphenyl)-2-[(2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl]-4(3H)-quinazolinone](/img/structure/B6059708.png)

![N-{1-[1-(2-oxo-4-phenylbutanoyl)-4-piperidinyl]-1H-pyrazol-5-yl}tetrahydro-3-furancarboxamide](/img/structure/B6059728.png)
![7-(4-isopropylbenzyl)-2-[(1-methylcyclopropyl)carbonyl]-2,7-diazaspiro[4.5]decane](/img/structure/B6059732.png)
![ethyl 4-(cyclopropylmethyl)-1-[(6-methyl-4-quinolinyl)carbonyl]-4-piperidinecarboxylate](/img/structure/B6059745.png)
![2-({3-[3-(4-benzyl-1-piperazinyl)-3-oxopropyl]-1-piperidinyl}methyl)-6-methoxyphenol](/img/structure/B6059746.png)
![5-[3-(methoxymethyl)-1,2,4-oxadiazol-5-yl]-2-[3-(methoxymethyl)-1-pyrrolidinyl]pyridine](/img/structure/B6059752.png)
![N~2~-acetyl-N~1~-[1-(3-fluorobenzyl)-5-oxo-3-pyrrolidinyl]glycinamide](/img/structure/B6059758.png)

![2-(cyclopropylacetyl)-7-(2,3-dimethoxybenzyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6059760.png)

![5-(3-chloro-4,5-dimethoxyphenyl)-9-methyl-3,4,4a,5,6,10b-hexahydro-2H-pyrano[3,2-c]quinoline](/img/structure/B6059782.png)